5,3'-Dihydroxyflavone

Prostate cancer Androgen receptor signaling Protein-protein interaction inhibitor

Select 5,3'-Dihydroxyflavone (KCI807) for its unique 5,3'-hydroxyl pattern essential for selective AR-ELK1 disruption (IC₅₀ 0.53 μM) and JAK1/COX-2 downregulation. Unlike other dihydroxyflavone isomers, this substitution pattern ensures distinct metabolic stability (t₁/₂ 4.1 hr) and target engagement critical for castration-resistant prostate cancer and inflammation studies. Ensure experimental validity with this isomer-specific compound.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 6665-68-5
Cat. No. B191075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,3'-Dihydroxyflavone
CAS6665-68-5
Synonyms5-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)O
InChIInChI=1S/C15H10O4/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8,16-17H
InChIKeySZMQXDYEGKRZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,3'-Dihydroxyflavone (CAS 6665-68-5) Compound Profile and Procurement Considerations


5,3'-Dihydroxyflavone (CAS 6665-68-5, also designated KCI807) is a synthetic dihydroxylated flavone bearing hydroxyl substituents at the C5 position of the A-ring and the C3' position of the B-ring [1]. This specific 5,3'-substitution pattern distinguishes it from the more extensively studied 5,7-dihydroxyflavone (chrysin) and other dihydroxyflavone positional isomers. The compound functions as a selective disruptor of androgen receptor (AR)-ELK1 protein-protein interactions (IC₅₀ = 0.53 μM) and has demonstrated anti-inflammatory activity through downregulation of JAK1 and COX-2 in macrophage cell models [1]. For procurement purposes, the compound is commercially available as a research-grade small molecule with a molecular formula of C₁₅H₁₀O₄ and molecular weight of 254.24 g/mol .

Why Positional Isomers of Dihydroxyflavone Cannot Be Substituted for 5,3'-Dihydroxyflavone


Dihydroxyflavone positional isomers exhibit markedly divergent biological activities despite sharing identical molecular formulas (C₁₅H₁₀O₄). The specific placement of hydroxyl groups dictates target engagement, as demonstrated by the requirement of both C5 and C3' hydroxyls for AR-ELK1 disruption activity—modification or relocation of these groups abolishes antagonist function [1]. Furthermore, 5,3'-dihydroxyflavone displays a distinct degradation half-life of 4.1 ± 0.6 hours in human gut microbial fermentation assays, compared to 2.0 ± 0.1 hours for 5,7-dihydroxyflavone (chrysin), indicating that ring substitution patterns fundamentally alter metabolic stability [2]. Consequently, substituting 5,3'-dihydroxyflavone with a different positional isomer or monohydroxylated flavone will yield different target engagement profiles, metabolic fates, and experimental outcomes.

Quantitative Comparative Evidence for Selecting 5,3'-Dihydroxyflavone Over Structural Analogs


Selective Disruption of Androgen Receptor-ELK1 Interaction Versus Enzalutamide

5,3'-Dihydroxyflavone (designated KCI807) selectively disrupts ELK1-dependent promoter activation by wild-type and variant androgen receptors with an IC₅₀ of 0.53 μM, without interfering with ELK1 activation by ERK . In comparative growth inhibition assays, KCI807 suppressed AR-dependent growth of prostate cancer cell lines with a better inhibitory profile than the clinically approved AR antagonist enzalutamide [1]. Crucially, the flavone scaffold with hydroxyl groups at C5 and C3' is obligatory for this activity; modification or relocation of these hydroxyls eliminates AR-ELK1 disruption [2].

Prostate cancer Androgen receptor signaling Protein-protein interaction inhibitor

Anti-Inflammatory Activity via JAK1 and COX-2 Downregulation in Macrophages

5,3'-Dihydroxyflavone demonstrated significant anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages. At 50 μg/mL, the compound reduced nitric oxide production (p < 0.01 vs LPS control), downregulated COX-2 expression by 45%, and reduced JAK1 expression by 50% (p < 0.001) [1]. Additionally, in a scratch wound healing assay, 5,3'-dihydroxyflavone at 50 μg/mL achieved approximately 75% wound closure compared to 45% closure in the LPS-treated group [1]. Importantly, the MTT assay confirmed the compound is non-cytotoxic, with ≥90% cell viability maintained across 1–100 μg/mL concentrations (p > 0.05) [1].

Anti-inflammatory Macrophage JAK-STAT signaling COX-2 inhibition

Dose-Dependent Anti-Inflammatory Activity in Carrageenan-Induced Edema Model

5,3'-Dihydroxyflavone exhibits dose-dependent anti-inflammatory activity in the carrageenan-induced rat paw edema model. At doses of 5, 10, and 50 mg/kg, the compound achieved maximum edema inhibition rates of 46%, 73%, and 85%, respectively, during the observation period . A comparative study of selected dihydroxyflavone derivatives confirmed that all tested dihydroxyflavones demonstrated dose- and time-dependent inhibition of carrageenan-induced paw edema, establishing class-level consistency while the quantitative dose-response profile provides specific guidance for this compound [1].

Anti-inflammatory In vivo pharmacology Paw edema

Microbial Degradation Half-Life Compared to Chrysin (5,7-Dihydroxyflavone)

In anaerobic fermentation assays with human gut microflora (n=11 subjects), 5,3'-dihydroxyflavone exhibited a degradation half-life of 4.1 ± 0.6 hours. In contrast, the positional isomer chrysin (5,7-dihydroxyflavone) degraded more rapidly with a half-life of 2.0 ± 0.1 hours [1]. The 2-fold difference in degradation half-life indicates that the position of the second hydroxyl group (C3' versus C7) substantially alters the compound's susceptibility to gut microbial metabolism. Notably, flavone itself (unsubstituted) showed the slowest degradation at 8.2 ± 2.4 hours, demonstrating that hydroxylation generally accelerates microbial degradation but with position-specific effects [1].

Metabolic stability Gut microbiome Flavonoid degradation

Antinociceptive Activity in Acetic Acid-Induced Writhing Model

Dihydroxyflavone derivatives, including 5,3'-dihydroxyflavone as one of four tested positional isomers, significantly reduced the number of abdominal constrictions in the acetic acid-induced writhing assay in mice [1]. The inhibition of nociceptive response exceeded 98% in the acetic acid writhing assay and reached 100% in the chronic phase of the formalin assay across the tested dihydroxyflavones [2]. The antinociceptive effect was significantly attenuated by pretreatment with naloxone (opioid receptor antagonist) or bicuculline (GABA-A receptor antagonist), indicating involvement of opioid and GABAergic mechanisms [1]. In contrast, yohimbine, ondansetron, haloperidol, and glibenclamide did not alter the response [1].

Antinociceptive Analgesic In vivo pain model

Validated Research Application Scenarios for 5,3'-Dihydroxyflavone (CAS 6665-68-5)


Prostate Cancer Research: AR-ELK1 Interaction Inhibition Studies

5,3'-Dihydroxyflavone (KCI807) is optimally suited for androgen receptor signaling studies requiring selective disruption of AR-ELK1 protein-protein interactions rather than ligand-binding domain antagonism. With an IC₅₀ of 0.53 μM for ELK1-dependent promoter activation disruption and a growth inhibitory profile superior to enzalutamide in prostate cancer cell lines, this compound enables investigation of alternative AR pathway blockade mechanisms relevant to castration-resistant prostate cancer models [1]. The obligatory requirement for C5 and C3' hydroxyl groups makes this compound uniquely positioned for structure-activity relationship studies of AR-ELK1 interface targeting [2].

Macrophage-Mediated Inflammation and JAK-STAT Pathway Research

In RAW 264.7 macrophage models, 5,3'-dihydroxyflavone enables studies of JAK1/COX-2 downregulation with a favorable cytotoxicity profile (≥90% viability at 1–100 μg/mL) [3]. The compound's ability to achieve ~75% wound closure at 50 μg/mL versus 45% in LPS-treated controls, coupled with 50% JAK1 downregulation and 45% COX-2 downregulation, supports its use in investigating the intersection of anti-inflammatory signaling and wound healing processes without confounding cytotoxicity [3].

In Vivo Anti-Inflammatory Efficacy Studies with Defined Dose-Response

For researchers requiring a dihydroxyflavone with established in vivo dose-response parameters, 5,3'-dihydroxyflavone provides quantitative guidance for experimental design. The compound achieves 46%, 73%, and 85% inhibition of carrageenan-induced paw edema at 5, 10, and 50 mg/kg doses respectively . This defined dose-response relationship facilitates rational dose selection and statistical power calculations for rodent inflammation studies, reducing the need for extensive dose-ranging pilot experiments [4].

Gut Microbiome Metabolic Stability and Flavonoid Degradation Studies

5,3'-Dihydroxyflavone serves as a valuable reference compound for investigating how hydroxyl substitution position influences gut microbial degradation kinetics. With a degradation half-life of 4.1 ± 0.6 hours—exactly intermediate between unsubstituted flavone (8.2 ± 2.4 hours) and chrysin (2.0 ± 0.1 hours)—this compound provides a quantitative midpoint for structure-metabolism relationship studies in anaerobic fermentation models [5]. This property is particularly relevant for research on flavonoid bioavailability, gut microbial metabolism, and oral formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,3'-Dihydroxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.